molecular formula C11H9F3N2O2S2 B12910979 2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-89-1

2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B12910979
CAS No.: 62616-89-1
M. Wt: 322.3 g/mol
InChI Key: KCGGMFWKBACWJG-UHFFFAOYSA-N
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Description

The compound 2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at the 2-position with a 2,6-dimethoxyphenylthio group and at the 5-position with a trifluoromethyl group.

Properties

CAS No.

62616-89-1

Molecular Formula

C11H9F3N2O2S2

Molecular Weight

322.3 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C11H9F3N2O2S2/c1-17-6-4-3-5-7(18-2)8(6)19-10-16-15-9(20-10)11(12,13)14/h3-5H,1-2H3

InChI Key

KCGGMFWKBACWJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)SC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2,6-dimethoxyaniline with carbon disulfide and trifluoromethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
  • Key Difference : Sulfonyl (-SO₂-) group instead of sulfanyl (-S-).
  • Molecular Weight : 354.33 g/mol (vs. hypothetical ~340–350 g/mol for the sulfanyl analog).
2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
  • Key Difference : Pyrazinyl substituent replaces trifluoromethyl.
  • This compound demonstrated antifungal activity in related studies .
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole
  • Key Difference : Dual thioether substituents (benzyl and 2,6-dichlorobenzyl).
  • Impact : The dichlorophenyl group increases hydrophobicity and electron-withdrawing effects, which may improve binding to hydrophobic protein pockets. Molecular weight (399.37 g/mol) is higher due to chlorine atoms .

Functional Group and Heterocycle Comparisons

1,3,4-Oxadiazole Thioether Derivatives
  • Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g).
  • Key Difference : Oxadiazole core instead of thiadiazole.
  • Impact: Oxadiazoles generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazoles.
5-(Nitroaryl)-1,3,4-Thiadiazoles
  • Example : 2-(Het)arylthio-5-(nitrothiophen)-1,3,4-thiadiazole.
  • Key Difference : Nitro group instead of trifluoromethyl.
  • Impact : The nitro group enhances electron deficiency, possibly increasing reactivity toward nucleophilic targets in pathogens. Such compounds demonstrated antileishmanial activity in preclinical studies .

Key Insights and Implications

Trifluoromethyl Role : The CF₃ group in thiadiazoles enhances bioactivity by stabilizing negative charges and improving lipid solubility, as seen in SDH inhibition models .

Sulfanyl vs. Sulfonyl : Sulfanyl derivatives may exhibit better membrane permeability, while sulfonyl analogs could have improved solubility and target affinity .

Biological Activity

2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a trifluoromethyl group and a dimethoxyphenylthio group, which are known to influence its pharmacological properties.

  • Molecular Formula : C₁₁H₉F₃N₂O₂S₂
  • Molecular Weight : 322.3 g/mol
  • CAS Number : 62616-89-1
  • IUPAC Name : 2-(2,6-dimethoxyphenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory processes and cell proliferation. This inhibition can lead to significant anti-inflammatory and anticancer effects, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane penetration, which is crucial for antimicrobial efficacy. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's mechanism likely involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For instance, it may induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

  • Antimicrobial Studies :
    • A series of urea derivatives containing sulfonyl groups were synthesized and evaluated for their antibacterial activity. The results indicated that the introduction of the trifluoromethyl group significantly enhanced the antibacterial potency compared to their non-trifluoromethyl counterparts .
  • Anticancer Research :
    • In vitro studies demonstrated that thiadiazole derivatives could inhibit cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
2-((2,6-Dimethoxyphenyl)thio)-1,3,4-thiadiazoleStructureLacks trifluoromethyl group; lower lipophilicity
5-(Trifluoromethyl)-1,3,4-thiadiazoleStructureLacks dimethoxyphenylthio group; reduced biological activity
2-((2,6-Dimethoxyphenyl)thio)-5-methyl-1,3,4-thiadiazoleStructureContains methyl instead of trifluoromethyl; altered pharmacokinetics

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